
7-Hydroxystaurosporine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxystaurosporine typically involves multiple steps, starting from staurosporine. The key steps include hydroxylation at the 7-position of the indolocarbazole core. This process often requires specific reagents and catalysts to achieve the desired selectivity and yield .
Industrial Production Methods: Industrial production of this compound is less common due to its complex synthesis and the need for stringent reaction conditions. advancements in synthetic organic chemistry have enabled more efficient and scalable methods for its production .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxystaurosporine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
7-Hydroxystaurosporine has a wide range of applications in scientific research, including:
Chemistry:
Biology:
Medicine:
- Explored as a potential anticancer agent due to its ability to inhibit key kinases involved in tumor growth and survival .
- Studied for its synergistic effects with other anticancer drugs, enhancing their efficacy .
Industry:
Mecanismo De Acción
7-Hydroxystaurosporine exerts its effects primarily through the inhibition of protein kinases, including protein kinase C, cyclin-dependent kinases, and checkpoint kinase 1 (Chk1) . By inhibiting these kinases, it disrupts critical signaling pathways involved in cell cycle progression, DNA repair, and apoptosis . This leads to the arrest of tumor cells in the G1/S phase of the cell cycle and sensitizes them to DNA-damaging agents .
Comparación Con Compuestos Similares
Staurosporine: The parent compound from which 7-Hydroxystaurosporine is derived.
Rebeccamycin: Another indolocarbazole with antitumor activity, primarily targeting DNA topoisomerase.
K252a: An indolocarbazole that inhibits protein kinase C and has neuroprotective properties.
Uniqueness of this compound: this compound is unique due to its selective inhibition of Chk1 and its ability to abrogate the G2 checkpoint, making it particularly effective in combination with other anticancer agents . Its distinct mechanism of action and synergistic potential set it apart from other indolocarbazole compounds .
Propiedades
Número CAS |
112953-11-4 |
---|---|
Fórmula molecular |
C28H26N4O4 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,6S,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18+,25-,27-,28+/m1/s1 |
Clave InChI |
PBCZSGKMGDDXIJ-VDKBNTJGSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
SMILES isomérico |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)NC)OC |
SMILES canónico |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
Apariencia |
Solid powder |
Key on ui other cas no. |
112953-11-4 |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UCN01, UCN-01, UCN 01, Staurosporine 7hydroxystaurosporine, KW2401, KW-2401, KW 2401 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 7-Hydroxystaurosporine (UCN-01)?
A1: this compound (UCN-01) is a potent inhibitor of several serine/threonine kinases, including protein kinase C (PKC) isoforms, cyclin-dependent kinases (CDKs) 2, 4, and 6, checkpoint kinase 1 (Chk1), and phosphatidyl-dependent kinase. []
Q2: How does UCN-01 affect the cell cycle?
A2: UCN-01 exhibits diverse effects on the cell cycle, including G1 arrest, abrogation of G2 arrest, and potentiation of the cytotoxicity of S-phase-active chemotherapeutics. [] This is primarily achieved through its inhibition of checkpoint kinases Chk1 and Chk2, which regulate cell cycle checkpoints following DNA damage. [, ]
Q3: How does UCN-01 potentiate the effects of DNA-damaging agents?
A3: UCN-01 enhances the cytotoxicity of DNA-damaging agents, like cisplatin, by abrogating cell cycle checkpoints. These checkpoints normally allow cells time to repair DNA damage before proceeding with replication or division. By inhibiting Chk1 and Chk2, UCN-01 disrupts this repair process, leading to increased sensitivity to DNA damage and ultimately apoptosis. [, ]
Q4: Does UCN-01's effect on cell cycle checkpoints depend on p53 status?
A4: Research suggests that UCN-01 abrogates DNA damage-induced G2 checkpoint more selectively in p53-deficient cells. [] It prevents the upregulation and phosphorylation of p53, a tumor suppressor protein, following DNA damage. This effect appears to be mediated by UCN-01's inhibition of both Chk1 and Chk2. []
Q5: What role does Bim play in UCN-01-induced apoptosis?
A5: UCN-01 exposure leads to extracellular signal-regulated kinase 1/2 (ERK1/2) activation, which in turn triggers the phosphorylation and down-regulation of the pro-apoptotic protein Bim(EL). [] Combining UCN-01 with MEK1/2 inhibitors prevents Bim(EL) phosphorylation and promotes its association with anti-apoptotic proteins Bcl-2 and Bcl-x(L), ultimately leading to Bax/Bak activation and apoptosis. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C28H26N4O3, and its molecular weight is 466.53 g/mol. Information on spectroscopic data was not found in the provided abstracts.
Q7: Has computational chemistry been used to study UCN-01?
A7: Yes, computational modeling has been utilized to study the binding interactions of UCN-01 with human α1-acid glycoprotein (hAGP). [] Docking simulations provided insights into the binding site topology and identified key residues involved in the high-affinity binding. []
Q8: What is the significance of the 7-hydroxy group in UCN-01?
A8: The presence of the 7-hydroxy group in UCN-01 is crucial for its high affinity binding to hAGP. This binding interaction significantly impacts the pharmacokinetic profile of UCN-01 in humans, leading to a longer half-life and lower clearance compared to other species. []
Q9: Does the diastereomer of UCN-01, UCN-02, have similar activity?
A9: UCN-02, the diastereomer of UCN-01, exhibits lower potency compared to UCN-01 in inhibiting the growth of certain breast carcinoma cell lines. Additionally, UCN-02 displays less selectivity in inhibiting PKC isozymes compared to UCN-01. [, ]
Q10: How does binding to hAGP affect UCN-01's pharmacokinetics?
A10: UCN-01 exhibits high affinity binding to hAGP, which significantly influences its pharmacokinetic profile. This binding results in a reduced volume of distribution, slower clearance, and a prolonged half-life in humans compared to other species with lower binding affinities to their respective AGP. [, ]
Q11: What strategies have been explored to mitigate the impact of hAGP binding on UCN-01?
A11: Liposomal encapsulation of UCN-01 has been investigated as a method to reduce the impact of hAGP binding. This approach aims to control the release of UCN-01 and prevent its binding to hAGP, potentially improving its pharmacokinetic properties and therapeutic efficacy. []
Q12: How is UCN-01 administered, and what is its typical half-life?
A12: UCN-01 is typically administered intravenously. Due to its long half-life (approximately 300-1200 hours), it can be given as a continuous infusion over 72 hours in the first cycle, followed by shorter infusions (36 hours) in subsequent cycles. [, , ]
Q13: What are the primary routes of UCN-01 elimination?
A13: While specific details on human elimination pathways are limited in the provided texts, research in rats suggests that UCN-01 undergoes extensive metabolism in the liver, forming glucuronide metabolites. These metabolites are primarily excreted in bile via the Mrp2 transporter. []
Q14: What types of cancer cells have shown sensitivity to UCN-01 in vitro?
A14: In vitro studies have demonstrated the anti-proliferative and apoptotic effects of UCN-01 in various cancer cell lines, including lung cancer, [, , ] colon cancer, [, ] leukemia, [, , ] lymphoma, [, ] breast cancer, [, ] thyroid cancer, [] glioblastoma, [] and multiple myeloma. [, , ]
Q15: What is the evidence of UCN-01's anti-tumor activity in vivo?
A15: In vivo studies using xenograft models have shown that UCN-01 can inhibit tumor growth. For instance, in athymic nude mice bearing human multiple myeloma cells, combined treatment with the Src inhibitor BMS354825 and UCN-01 significantly reduced tumor size compared to either agent alone. [] This effect was associated with increased apoptosis and reduced angiogenesis in tumor tissues. []
Q16: Have any clinical trials investigated the efficacy of UCN-01?
A16: Yes, several phase I and II clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of UCN-01, both as a single agent and in combination with other chemotherapeutic agents. [, , , , ]
Q17: Are there any known mechanisms of resistance to UCN-01?
A17: Studies suggest that acquired resistance to UCN-01 can occur, characterized by decreased susceptibility to apoptosis and alterations in cell cycle checkpoint function. [] Upregulation of anti-apoptotic proteins, like Bcl-2, has also been associated with resistance to UCN-01-induced apoptosis in thyroid cancer cells. []
Q18: What are some common adverse effects observed with UCN-01 in clinical trials?
A18: Common dose-limiting toxicities reported in clinical trials of UCN-01 include hyperglycemia, nausea, vomiting, hypotension, and hematological toxicities such as neutropenia, leukopenia, lymphopenia, and thrombocytopenia. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.